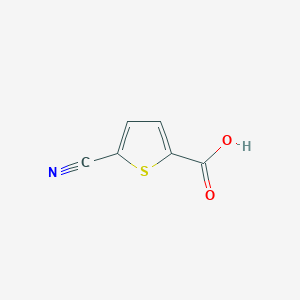

5-Cyanothiophene-2-carboxylic acid

描述

Historical Context and Discovery

The discovery and development of this compound must be understood within the broader historical context of thiophene chemistry, which began in the late nineteenth century. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This serendipitous discovery revealed that thiophene, rather than benzene itself, was responsible for the blue indophenin formation reaction that had long puzzled chemists.

The systematic exploration of thiophene derivatives accelerated throughout the twentieth century, with researchers developing various synthetic methodologies to access substituted thiophenes. The Fiesselmann thiophene synthesis, developed by Hans Fiesselmann in the 1950s, provided a crucial pathway for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives from acetylenic esters with thioglycolic acid. This methodology established fundamental principles for constructing functionalized thiophene rings that would later inform the synthesis of compounds like this compound.

The specific compound this compound, bearing the Chemical Abstracts Service number 59786-39-9, represents a more recent addition to the thiophene family. Its development reflects the growing sophistication in heterocyclic chemistry and the recognition that multiply-substituted thiophenes could serve as valuable synthetic intermediates. The compound was created in 2006 and has undergone modifications as recently as 2025, indicating ongoing research interest and refinement of synthetic approaches.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within heterocyclic chemistry due to its unique combination of functional groups and aromatic character. The thiophene ring system itself is classified as a five-membered aromatic heterocycle containing sulfur, which places it among the fundamental building blocks of organic chemistry alongside furan, pyrrole, and other heteroaromatics. The aromatic nature of thiophene, evidenced by its extensive substitution reactions and benzene-like chemical behavior, provides a stable framework for supporting additional functional groups.

The significance of this compound extends beyond its structural features to encompass its role in modern synthetic methodology. The Gewald reaction, a multicomponent synthesis developed for constructing 2-aminothiophenes, demonstrates the versatility of thiophene chemistry in accessing diverse substitution patterns. While the Gewald reaction typically produces aminothiophenes, the principles underlying this methodology have informed approaches to other functionalized thiophenes, including cyano-substituted derivatives.

Recent research has highlighted the importance of thiophene derivatives in medicinal chemistry, with the thiophene moiety ranking fourth in United States Food and Drug Administration drug approvals among small drug molecules over the last decade. This prominence reflects the ability of thiophene-containing compounds to interact with diverse biological targets through their electron-rich characteristics and bioisosteric properties. The specific case of this compound exemplifies how strategic functional group placement can enhance both synthetic utility and biological activity.

The compound's dual functionality, combining the electrophilic character of the cyano group with the hydrogen-bonding capability of the carboxylic acid, creates opportunities for diverse chemical transformations. These properties have proven particularly valuable in developing synthetic routes to more complex heterocyclic systems and in creating molecular frameworks suitable for biological evaluation.

Position within Thiophene Derivative Classifications

Within the comprehensive classification system of thiophene derivatives, this compound occupies a specific niche defined by its substitution pattern and functional group composition. Thiophene derivatives can be broadly categorized based on their substitution patterns, with positions numbered according to International Union of Pure and Applied Chemistry nomenclature where the sulfur atom occupies position 1. This compound features substitution at positions 2 and 5, representing a 2,5-disubstituted thiophene architecture.

The carboxylic acid functionality at position 2 places this compound within the larger family of thiophenecarboxylic acids, which have demonstrated significant utility in pharmaceutical applications. Historical examples include various thiophene-2-carboxylic acid derivatives that have served as inhibitors of hepatitis C virus nonstructural protein 5B polymerase. This classification highlights the therapeutic potential inherent in the thiophenecarboxylic acid structural motif.

The cyano group at position 5 represents another important classification criterion, as nitrile-containing thiophenes often exhibit distinctive electronic properties and synthetic reactivity. The electron-withdrawing nature of the cyano group influences both the aromatic character of the thiophene ring and the acidity of the carboxylic acid function, creating a compound with enhanced electrophilic character compared to simpler thiophene derivatives.

Contemporary classification systems also consider thiophene derivatives within the context of their synthetic accessibility and functional group compatibility. This compound can be classified as a polyfunctional thiophene, capable of participating in multiple reaction pathways including nucleophilic substitutions, coupling reactions, and condensations. This versatility positions it as both a synthetic intermediate and a potential pharmacophore in its own right.

| Classification Category | Description | Relevance to this compound |

|---|---|---|

| Substitution Pattern | 2,5-Disubstituted thiophene | Positions 2 and 5 functionalized |

| Functional Groups | Carboxylic acid and nitrile | Dual electrophilic/nucleophilic character |

| Synthetic Utility | Polyfunctional building block | Multiple reaction pathways available |

| Biological Activity | Potential pharmacophore | Related to known bioactive thiophenes |

Research Trajectory and Literature Overview

The research trajectory surrounding this compound reflects broader trends in heterocyclic chemistry and pharmaceutical research. Early investigations focused primarily on developing efficient synthetic routes to access the compound and related derivatives. The establishment of reliable synthetic methodologies has enabled subsequent exploration of its chemical reactivity and potential applications.

Recent literature has demonstrated the utility of thiophene-2-carboxylic acid derivatives in antiviral research, particularly in the development of severe acute respiratory syndrome coronavirus 2 macrodomain inhibitors. These studies identified 2-amide-3-methylester thiophene scaffolds as promising starting points for structure-activity relationship investigations, leading to compounds with micromolar potency against viral targets. The research revealed that modifications to the thiophene core, including the incorporation of cyano groups, could significantly impact biological activity and selectivity profiles.

The synthetic chemistry literature has documented various approaches to halogenated thiophene-2-carboxylic acid derivatives, providing methodological foundations that extend to cyano-substituted analogs. Vapor phase chlorination studies have demonstrated the feasibility of introducing multiple substituents onto thiophene rings under controlled conditions, yielding products with high purity and good yields. These methodological advances have informed strategies for accessing this compound and related compounds.

Contemporary research directions include the exploration of thiophene derivatives as building blocks for advanced materials applications. The electronic properties of compounds like this compound make them attractive candidates for organic electronics and optoelectronic devices. The combination of aromatic character, functional group diversity, and synthetic accessibility positions these compounds at the intersection of traditional organic synthesis and emerging materials science applications.

The literature also reveals growing interest in structure-based drug design approaches involving thiophene derivatives. Crystallographic studies of protein-ligand complexes have provided insights into the binding modes of thiophene-containing compounds, informing rational design strategies for optimizing biological activity. These structural studies have highlighted the importance of specific substitution patterns in achieving desired selectivity and potency profiles.

| Research Area | Key Findings | Literature Timeline |

|---|---|---|

| Antiviral Activity | Thiophene derivatives as coronavirus macrodomain inhibitors | 2023-present |

| Synthetic Methodology | Vapor phase chlorination and functionalization strategies | 2007-2018 |

| Materials Science | Electronic properties and optoelectronic applications | 2010-present |

| Structure-Activity Relationships | Crystallographic insights into binding modes | 2020-present |

属性

IUPAC Name |

5-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPWVQLXFIZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423579 | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59786-39-9 | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Cyanothiophene-2-carboxylic acid (C6H3NO2S) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group and a carboxylic acid group at the 5-position. This configuration contributes to its distinctive electronic properties, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H3NO2S |

| Molar Mass | 153.16 g/mol |

| Functional Groups | Thiophene, Carboxylic Acid, Cyano |

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

- Enzyme Inhibition : There is evidence indicating that compounds derived from thiophene can inhibit carbohydrate-hydrolyzing enzymes, which may have implications for metabolic disorders such as diabetes .

- Anti-inflammatory Effects : Thiophene-based compounds have been shown to modulate inflammatory pathways, possibly through the inhibition of NF-kappa-B activation and modulation of cytokine production .

- Antiviral Potential : Similar compounds have demonstrated the ability to interfere with viral replication mechanisms by blocking specific cellular pathways involved in viral entry and replication .

Case Study 1: Antioxidant and Enzyme Inhibition

A study published in Molecules investigated the antioxidant activity of thiophene derivatives, including this compound. The results indicated significant inhibition of reactive oxygen species (ROS) production in vitro, suggesting potential applications in oxidative stress-related conditions . Furthermore, enzyme assays demonstrated that these compounds effectively inhibited alpha-glucosidase activity, which is crucial for glucose metabolism.

Case Study 2: Anti-inflammatory Mechanisms

Research has shown that thiophene derivatives can suppress inflammatory responses by downregulating pro-inflammatory cytokines. For instance, in cell culture experiments, this compound was found to reduce the expression of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Diabetes Management : Due to its enzyme inhibition properties, it may serve as a lead compound for developing anti-diabetic drugs.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.

- Antiviral Agents : By targeting viral replication mechanisms, it could contribute to the development of new antiviral therapies.

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of Anticoagulants

One of the primary applications of 5-cyanothiophene-2-carboxylic acid is as an intermediate in the synthesis of rivaroxaban, a novel anticoagulant developed by Bayer and Johnson & Johnson. Rivaroxaban acts as a direct inhibitor of Factor Xa, making it effective for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. The synthesis pathway typically involves chlorination and subsequent transformations that utilize this compound to achieve high selectivity and yield .

1.2 Other Pharmaceutical Intermediates

Beyond rivaroxaban, this compound serves as a precursor for various other medicinal compounds. Its functional groups allow for further derivatization, leading to the development of other therapeutic agents targeting different biological pathways. The ability to modify the thiophene ring enhances its pharmacological properties, making it a versatile building block in drug design .

Material Science Applications

2.1 Organic Electronics

This compound has potential applications in organic electronics, particularly in the development of organic semiconductors. The thiophene moiety is known for its excellent electrical conductivity and stability, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .

2.2 Dyes and Pigments

The compound's structural features also lend themselves to applications in dye chemistry. Its ability to form stable complexes with metals can be exploited in the production of dyes for textiles and other materials. The carboxylic acid group facilitates binding to various substrates, enhancing colorfastness and stability under light exposure .

Biological Research Applications

3.1 Inhibitory Studies

Research has indicated that derivatives of thiophene-2-carboxylic acids exhibit inhibitory effects on certain enzymes, including HCV NS5B polymerase. These findings suggest that this compound could be explored further for its potential antiviral properties . The structural modifications possible with this compound allow for the design of potent inhibitors that could lead to new antiviral therapies.

3.2 Proteomics Research

This compound has been identified as a biochemical tool in proteomics research. Its ability to interact with specific proteins makes it useful for studying protein functions and interactions within biological systems . This application is particularly relevant in understanding disease mechanisms at the molecular level.

Case Studies

相似化合物的比较

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The -CN group in this compound significantly lowers the pKa (~1.5–2.0) compared to the -Cl analog (pKa ~2.5–3.0), enhancing its nucleophilic reactivity in coupling reactions .

- Steric and Electronic Modulation: The phenyl group in 5-phenylthiophene-2-carboxylic acid introduces steric hindrance, reducing reaction rates in SNAr pathways but improving π-π stacking in material science applications .

Pharmaceutical Relevance

- This compound is integral to Dasabuvir’s structure, where the cyano group stabilizes the molecule’s interaction with the NS5B polymerase active site .

- 5-Chlorothiophene-2-carboxylic acid is a critical impurity in Rivaroxaban (anticoagulant), necessitating strict purity controls during synthesis (>95% GC purity) .

Physicochemical Properties

- Solubility: The cyano derivative exhibits lower aqueous solubility than the chloro analog due to reduced polarity, but higher solubility in organic solvents like DMF .

- Thermal Stability: Thiazole-containing derivatives (e.g., 2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid) demonstrate superior thermal stability (decomposition >250°C) compared to simpler thiophenes .

准备方法

Starting Material Selection

- Commonly, 2-thiophenecarboxylic acid or its derivatives serve as the starting scaffold.

- Functionalization at the 5-position is achieved via directed lithiation or halogenation followed by cyanation.

Directed Lithiation and Carboxylation

- A method analogous to the preparation of 5-chlorothiophene-2-carboxylic acid involves lithiation at the 5-position using n-butyllithium at low temperatures (≤ -30 °C), followed by quenching with electrophiles such as carbon dioxide to introduce the carboxyl group.

- This approach ensures regioselective lithiation at the 5-position due to the directing effect of the carboxyl group at position 2.

- For cyanation, after lithiation, the intermediate organolithium species can be reacted with electrophilic cyanide sources (e.g., cyanogen bromide or copper(I) cyanide) to introduce the cyano group.

Halogenation Followed by Cyanation

- Another approach involves halogenation (chlorination or bromination) at the 5-position of 2-thiophenecarboxylic acid or 2-thiophenecarboxaldehyde.

- The halogenated intermediate (e.g., 5-chlorothiophene-2-carboxylic acid) can then undergo nucleophilic substitution with cyanide ions (e.g., KCN, NaCN) under suitable conditions to replace the halogen with a cyano group.

- This two-step method is supported by patents describing the preparation of 5-chlorothiophene-2-carboxylic acid as a key intermediate.

Detailed Preparation Method Example (Hypothetical Based on Related Chemistry)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Thiophenecarboxylic acid, n-Butyllithium (1.1 eq), THF, -30 °C | Directed lithiation at 5-position | Formation of 5-lithio-2-thiophenecarboxylic acid intermediate |

| 2 | Electrophilic cyanide source (e.g., CuCN), -30 to 0 °C | Cyanation of lithio intermediate | Introduction of cyano group at 5-position |

| 3 | Acidic workup (HCl) | Quenching and isolation | This compound obtained |

Research Findings and Notes

- The lithiation-cyanation route offers high regioselectivity and yields but requires strict temperature control and anhydrous conditions.

- Halogenation-cyanation methods rely on the availability of halogenated intermediates and may involve harsher conditions or longer reaction times.

- Purification typically involves acid-base extraction, recrystallization, or chromatography to achieve high purity.

- Safety considerations include handling of n-butyllithium (pyrophoric) and cyanide reagents (toxic).

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Directed Lithiation + Cyanation | 2-Thiophenecarboxylic acid | n-Butyllithium, CuCN | Low temp (-30 °C), inert atmosphere | High regioselectivity, good yield | Requires strict control, pyrophoric reagents |

| Halogenation + Nucleophilic Substitution | 2-Thiophenecarboxylic acid or aldehyde | Cl2 or Br2, KCN/NaCN | Moderate temp, aqueous or organic solvents | Uses stable intermediates | Multi-step, potential side reactions |

| One-Pot Synthesis (Hypothetical) | 2-Thiophenecarboxaldehyde | Chlorinating agent, NaOH, Cl2, cyanide source | Controlled temp, sequential addition | Efficient, less waste | Complex optimization needed |

常见问题

Q. What safety protocols should be followed when handling 5-Cyanothiophene-2-carboxylic acid in laboratory settings?

- Methodological Answer : Handling requires adequate ventilation to prevent inhalation of dust or vapors, as recommended for structurally similar thiophene derivatives . Avoid contact with incompatible materials such as strong oxidizing agents, acids, or bases, which may trigger hazardous decomposition (e.g., sulfur oxides) . Use personal protective equipment (PPE), including nitrile gloves and chemical goggles. For spills, sweep material into sealed containers to prevent environmental release, following protocols for thiophene-based carboxylic acids .

Q. How can researchers confirm the stability of this compound under experimental conditions?

- Methodological Answer : Stability testing should include thermal analysis (TGA/DSC) to identify decomposition thresholds. Analogous thiophene-carboxylic acids exhibit stability under normal conditions but degrade in the presence of strong acids/bases . Store the compound in a cool, dry environment, and monitor for color changes or gas evolution during reactions. Pre-experiment compatibility checks with reagents are advised to avoid hazardous interactions .

Q. What are the recommended analytical techniques for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic methods:

- NMR (¹H/¹³C) to confirm the cyano and carboxylic substituents on the thiophene ring.

- FT-IR to identify characteristic peaks (e.g., C≡N stretch ~2200 cm⁻¹, carboxylic O-H ~2500–3300 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation.

Cross-reference data with high-quality databases like NIST Chemistry WebBook for accuracy .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and purity?

- Methodological Answer : Optimize cyanide introduction via nucleophilic substitution or Pd-catalyzed cyanation on a pre-functionalized thiophene scaffold. Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically varied. For example, using DMF as a solvent with CuCN or KCN under reflux may improve cyanation efficiency . Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Employ deuterated solvents (DMSO-d₆ or CDCl₃) to standardize NMR conditions. Computational tools (DFT calculations) can predict vibrational frequencies and chemical shifts, aiding in peak assignment . For ambiguous mass spectrometry fragments, tandem MS/MS or isotopic labeling provides clarity .

Q. How does this compound participate in medicinal chemistry applications, such as protease inhibitor design?

- Methodological Answer : The compound’s cyano and carboxylic groups enable hydrogen bonding and electrostatic interactions with enzyme active sites. In Dasabuvir (HCV protease inhibitor), the thiophene core contributes to planar rigidity, enhancing target affinity . Researchers can modify substituents to tune pharmacokinetic properties (e.g., methyl ester prodrugs for improved bioavailability) .

Q. What environmental precautions are necessary when disposing of waste containing this compound?

- Methodological Answer : Avoid aqueous discharge due to potential toxicity to aquatic organisms. Incineration in a certified hazardous waste facility is preferred, with scrubbing systems to capture sulfur oxides . For lab-scale disposal, neutralize acidic byproducts with sodium bicarbonate before containment .

Q. How can researchers mitigate thermal decomposition risks during high-temperature reactions?

- Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Use temperature-controlled setups (e.g., oil baths with probes) to maintain stability below decomposition thresholds (~200°C for analogous compounds) . Real-time monitoring via in-situ FT-IR or GC-MS detects early degradation .

Data Contradiction and Validation

Q. How should conflicting reports about the reactivity of this compound with Grignard reagents be addressed?

- Methodological Answer : Contradictions may stem from varying reaction conditions (e.g., solvent, temperature). Replicate experiments in anhydrous THF at −78°C to minimize side reactions. Compare results with control reactions using non-cyanated thiophene analogs. Publish findings with detailed procedural metadata to clarify discrepancies .

Q. What validation steps ensure the accuracy of computational models predicting the compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。